2-乙基-3-乙氧基丙烯醛

描述

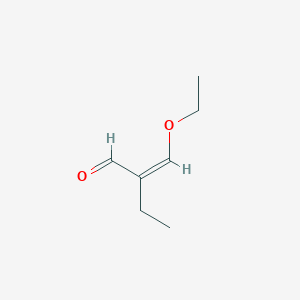

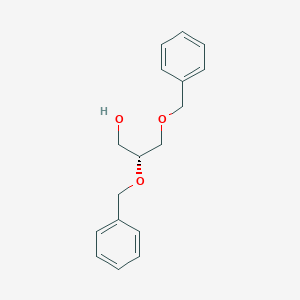

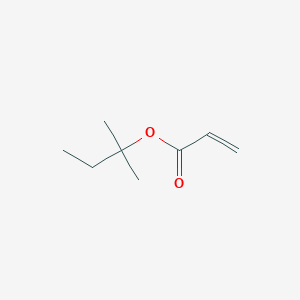

2-Ethyl-3-ethoxyacrolein is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.16900 .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-ethoxyacrolein consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass is 128.08400 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-3-ethoxyacrolein are not detailed in the available resources, acrolein, a related compound, undergoes various reactions at high temperatures, producing radicals and other unstable species .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-3-ethoxyacrolein include a molecular weight of 128.16900 . Other properties such as density, boiling point, melting point, and flash point are not available .科学研究应用

Synthesis of Other Compounds

2-Ethyl-3-ethoxyacrolein can be used as a starting material in the synthesis of other complex organic compounds . For instance, it can be used in the synthesis of 3-O-ethylascorbic acid, a derivative of ascorbic acid .

Neurite Outgrowth Enhancement

3-O-ethylascorbic acid, which can be synthesized from 2-Ethyl-3-ethoxyacrolein, has been found to enhance dibutyryl cyclic AMP-induced neurite outgrowth in PC12 cells . This suggests potential applications in neurobiology and could be useful in research related to nerve regeneration or neurodegenerative diseases .

Antioxidant Potential

3-O-ethylascorbic acid shows significant antioxidant potential . It has been found to have a good 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging ability . This makes 2-Ethyl-3-ethoxyacrolein valuable in research related to oxidative stress and related diseases .

Tyrosinase Inhibition

3-O-ethylascorbic acid also exhibits tyrosinase inhibitory ability . Tyrosinase is an enzyme that plays a key role in the production of melanin, the pigment responsible for skin color. Therefore, 2-Ethyl-3-ethoxyacrolein could be used in research related to skin pigmentation disorders or in the development of skin whitening products .

Stability in Cosmetics

3-O-ethylascorbic acid is more stable than ascorbic acid, making it a preferred derivative for use in cosmetics . This stability is crucial for maintaining the biofunctionality of cosmetics containing it .

Potential Role in Inflammation and Mucin Production

While not directly linked to 2-Ethyl-3-ethoxyacrolein, acrolein, a structurally similar compound, is known to induce mucin production and inflammation . This suggests that 2-Ethyl-3-ethoxyacrolein could potentially have similar effects, opening up another avenue of research .

作用机制

Target of Action

It’s structurally similar to acrolein, a highly reactive unsaturated aldehyde . Acrolein is known to interact with proteins and other macromolecules of cells . It’s plausible that 2-Ethyl-3-ethoxyacrolein may have similar targets due to its structural similarity.

Mode of Action

It’s known that acrolein, a structurally similar compound, reacts mainly at the double bond of the vinyl fragment of the molecule in accordance with the markovnikov rule . This phenomenon is explained by the conjugation of the ether oxygen with the double carbon-carbon bond . It’s possible that 2-Ethyl-3-ethoxyacrolein may exhibit similar reactivity.

Biochemical Pathways

Acrolein, a structurally similar compound, is known to affect multiple biochemical pathways, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that 2-Ethyl-3-ethoxyacrolein may affect similar pathways.

Pharmacokinetics

Acrolein, a structurally similar compound, is known to be metabolized via aldehyde dehydrogenase resulting in 2-carboxyethylmercapturic acid (cema), or catalyzed by aldo-keto reductase resulting in s-(3-hydroxypropyl)-n-acetylcysteine (3-hpma), the main urinary metabolite of acrolein . It’s possible that 2-Ethyl-3-ethoxyacrolein may have similar ADME properties.

Result of Action

Acrolein, a structurally similar compound, is known to have diverse toxic effects on the cellular level, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that 2-Ethyl-3-ethoxyacrolein may have similar effects.

属性

IUPAC Name |

(2Z)-2-(ethoxymethylidene)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMZQRPFWXTRNJ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=COCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/OCC)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493770 | |

| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-ethoxyacrolein | |

CAS RN |

30989-75-4 | |

| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[(Trimethylsilyl)methyl]ethane-1,2-diamine](/img/structure/B1625976.png)

![2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1625977.png)

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1625978.png)

![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)